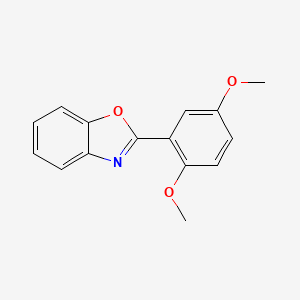

2-(2,5-Dimethoxyphenyl)benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-17-10-7-8-13(18-2)11(9-10)15-16-12-5-3-4-6-14(12)19-15/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLZSFFSBNDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 2,5 Dimethoxyphenyl Benzoxazole and Analogues

Classical and Contemporary Synthetic Approaches to 2-Arylbenzoxazoles

The synthesis of 2-arylbenzoxazoles has evolved significantly from classical high-temperature condensations to sophisticated metal-catalyzed and green chemical methods. These approaches offer various advantages in terms of yield, purity, and environmental impact.

Condensation Reactions Utilizing 2-Aminophenols and Aryl Precursors

The most traditional and straightforward method for synthesizing 2-arylbenzoxazoles is the condensation of 2-aminophenols with various aryl precursors. These precursors can include carboxylic acids, aldehydes, acid chlorides, or orthoesters. researchgate.netmedcraveonline.com

Typically, the reaction of a 2-aminophenol (B121084) with a carboxylic acid requires harsh conditions, such as high temperatures and the presence of a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), to facilitate the dehydration and cyclization. medcraveonline.comarabjchem.org A more common variation involves the condensation of 2-aminophenols with aromatic aldehydes to form a phenolic Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole (B165842) ring. nih.govscirp.org Various oxidizing agents, including manganese dioxide (MnO₂), lead tetraacetate (Pb(OAc)₄), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have been employed for this transformation. scirp.org

The general mechanism for the condensation of 2-aminophenol with an aldehyde involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzoxazole ring. researchgate.net

Table 1: Comparison of Classical Condensation Methods for 2-Arylbenzoxazole Synthesis

| Aryl Precursor | Typical Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Polyphosphoric acid (PPA), p-TsOH, high temperature | Readily available starting materials | Harsh reaction conditions, often low yields | medcraveonline.comarabjchem.org |

| Aryl Aldehyde | Formation of Schiff base, followed by oxidation (e.g., DDQ, MnO₂) | Milder conditions compared to carboxylic acids | Requires a stoichiometric oxidant | nih.govscirp.org |

| Acid Chloride | Base (e.g., pyridine), room temperature or gentle heating | High reactivity, often good yields | Acid chlorides can be moisture-sensitive | nih.gov |

| Orthoester | Acid catalyst, often with removal of alcohol byproduct | Can be efficient for certain substrates | Limited availability of orthoesters | medcraveonline.comorganic-chemistry.org |

Metal-Catalyzed and Ligand-Free Cyclization Strategies

Modern synthetic chemistry has introduced a plethora of metal-catalyzed reactions for the formation of 2-arylbenzoxazoles, often under milder conditions and with greater functional group tolerance than classical methods. rsc.org Copper, palladium, iron, and rhodium are among the most frequently used metals. medcraveonline.comrsc.orgchemistryviews.orgnih.gov

Copper-catalyzed methods are particularly prevalent due to the low cost and low toxicity of copper. medcraveonline.com One common strategy is the intramolecular O-arylation of ortho-haloanilides. medcraveonline.comrsc.org These reactions often employ a copper(I) salt and a ligand, such as 1,10-phenanthroline, to facilitate the cyclization. medcraveonline.comorganic-chemistry.org Ligand-free copper-catalyzed syntheses have also been developed, for instance, using copper(II) oxide nanoparticles as a heterogeneous catalyst that can be recovered and reused. organic-chemistry.org

Palladium-catalyzed reactions, such as the carbonylation and condensation of aromatic halides with o-aminophenols, provide another efficient route. acs.org Rhodium catalysts have been utilized for the selective ortho-olefination of 2-arylbenzoxazoles, demonstrating the versatility of metal catalysis in functionalizing the benzoxazole core. nih.govacs.org Iron-catalyzed syntheses are gaining attention as a more environmentally benign and economical alternative to precious metal catalysis. researchgate.net For example, iron-catalyzed domino C-N/C-O cross-coupling reactions have been developed for the synthesis of 2-arylbenzoxazoles.

Ligand-free cyclization strategies aim to simplify the reaction system and reduce costs. These methods often rely on the intrinsic reactivity of the substrates under specific conditions or the use of heterogeneous catalysts. organic-chemistry.org For instance, the synthesis of 2-arylbenzoxazoles has been achieved via intramolecular cyclization of o-bromoaryl derivatives catalyzed by ligand-free copper(II) oxide nanoparticles in DMSO. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed and Ligand-Free Syntheses of 2-Arylbenzoxazoles

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| CuI / 1,10-phenanthroline | Intramolecular O-arylation of ortho-haloanilides | Good yields, follows reactivity order I > Br > Cl | organic-chemistry.org |

| CuO nanoparticles | Ligand-free intramolecular cyclization | Heterogeneous, recyclable catalyst | organic-chemistry.org |

| Cp*Rh(III) | Oxidative olefination of 2-arylbenzoxazoles | High regioselectivity, broad functional group tolerance | nih.govacs.org |

| Fe₂O₃ / DMEDA | Domino C-N/C-O cross-coupling | Eco-friendly and efficient | chemistryviews.org |

| Palladium-catalyzed | Carbonylation and condensation | Efficient for coupling aromatic halides and o-aminophenols | acs.org |

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to 2-arylbenzoxazoles. These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Solvent-free reactions, often assisted by microwave irradiation, represent a significant green approach. jocpr.com For example, the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aryl aldehydes has been achieved in moderate to good yields using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) under solvent-free microwave conditions. jocpr.com The use of recyclable catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), also contributes to the sustainability of the process. derpharmachemica.com

The use of greener solvents, such as water or ionic liquids, is another important aspect of sustainable synthesis. rsc.orgbohrium.com Efficient copper-catalyzed intramolecular O-arylation for the synthesis of benzoxazoles has been reported in water. rsc.org Ionic liquids have been used as catalysts and reaction media, offering advantages such as high efficiency and catalyst recyclability. researchgate.net For example, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free sonication. bohrium.comnih.gov

Biocatalysis is an emerging green technology in organic synthesis, utilizing enzymes or whole organisms to perform chemical transformations. rsc.org The use of bacterial hemoglobin as a biocatalyst for the synthesis of benzoxazoles via an annulation reaction of phenols with amines in water highlights the potential of this approach. researchgate.netchemistryviews.org Lipases have also been explored for the kinetic resolution of benzoxazole derivatives, demonstrating the utility of biocatalysis in producing enantiomerically enriched compounds. rsc.org

Table 3: Overview of Green Chemistry Approaches for 2-Arylbenzoxazole Synthesis

| Approach | Example | Green Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Microwave-assisted reaction with DBH | Reduced waste, faster reaction times | jocpr.com |

| Green Solvents | Cu-catalyzed cyclization in water | Use of a non-toxic, readily available solvent | rsc.org |

| Recyclable Catalysts | NaHSO₄-SiO₂ | Catalyst can be recovered and reused | derpharmachemica.com |

| Biocatalysis | Bacterial hemoglobin catalyzed annulation | Mild reaction conditions, use of a renewable catalyst | researchgate.netchemistryviews.org |

| Ionic Liquids | Fe₃O₄-supported imidazolium chlorozincate(II) | Recyclable catalyst, solvent-free conditions | bohrium.comnih.gov |

Specific Synthesis of 2-(2,5-Dimethoxyphenyl)benzoxazole

While a vast body of literature exists for the synthesis of 2-arylbenzoxazoles in general, specific studies focusing exclusively on this compound are less common. However, its synthesis is often included in broader studies investigating the scope of new synthetic methodologies. The primary route to this compound involves the condensation of 2-aminophenol with 2,5-dimethoxybenzaldehyde (B135726) or a related precursor.

Optimization of Reaction Parameters and Conditions

The synthesis of this compound, like its analogues, is highly dependent on the chosen synthetic route and the optimization of reaction parameters. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

In a study utilizing a Brønsted acidic ionic liquid gel as a catalyst for the condensation of o-aminophenol and aldehydes, the optimal temperature was found to be 130 °C under solvent-free conditions. mdpi.com While this study did not specifically report the synthesis of the 2,5-dimethoxy derivative, the conditions provide a general framework. For instance, in a gold-catalyzed one-pot synthesis of 2-arylbenzoxazoles, the reaction of 2-aminophenol with various aldehydes was optimized using HAuCl₄·4H₂O as the catalyst in THF under an oxygen atmosphere at 66 °C. nih.gov

The choice of solvent can also play a crucial role. In a synthesis of 2-arylbenzoxazoles using silica-supported sodium hydrogen sulfate, dioxane was found to be the optimal solvent, leading to a 90% yield for the model reaction. derpharmachemica.com

Table 4: Reported Synthesis of this compound Analogues and Relevant Conditions

| Precursors | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| o-nitro phenol (B47542) and 2,4-dimethoxy benzaldehyde (B42025) | PEG-SO₃H | Not specified | Not specified | 92% | arabjchem.org |

| 1-bromo-2-iodobenzene and 2,4-dimethoxybenzaldoxime | CuI / DMEDA | o-xylene | 140 °C | Moderate | medcraveonline.com |

| 2-aminophenol and 4-hydroxy-3,5-dimethoxybenzaldehyde | Acacia concinna extract | Microwave | Not specified | 85% | iau.ir |

Investigation of Substrate Scope and Functional Group Tolerance

The investigation of substrate scope and functional group tolerance is crucial for assessing the versatility of a synthetic method. In the context of this compound, this involves examining how variations in the substituents on both the 2-aminophenol and the benzaldehyde precursor affect the reaction outcome.

Many modern synthetic methods for 2-arylbenzoxazoles exhibit a broad substrate scope and good functional group tolerance. organic-chemistry.orgnih.gov For example, a rhodium-catalyzed oxidative olefination of 2-arylbenzoxazoles was shown to tolerate a wide range of functional groups. nih.gov Similarly, a gold-catalyzed synthesis was compatible with aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, although electron-withdrawing groups generally gave better yields. nih.gov

In a study on the synthesis of 2-arylbenzoxazoles using a reusable samarium triflate catalyst in an aqueous medium, a variety of substituted aldehydes were successfully reacted with 2-aminophenol, demonstrating good functional group tolerance. organic-chemistry.org The presence of methoxy (B1213986) groups, as in 2,5-dimethoxybenzaldehyde, is generally well-tolerated in many of these synthetic protocols. For instance, a copper-catalyzed synthesis of 2-aryl benzimidazoles and benzoxazoles using Cu(II)-SBA-15 as a heterogeneous catalyst demonstrated a broad substrate scope, including substituted benzaldehydes. rsc.org The successful synthesis of various substituted 2-arylbenzoxazoles implies that the synthesis of this compound would be feasible under similar conditions, with the dimethoxy-substituted phenyl ring being compatible with many catalytic systems.

Table 5: Functional Group Tolerance in the Synthesis of 2-Arylbenzoxazoles

| Synthetic Method | Tolerated Functional Groups on Aryl Aldehyde | Reference |

|---|---|---|

| Gold-catalyzed one-pot synthesis | Electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -Cl, -NO₂) | nih.gov |

| Rhodium-catalyzed oxidative olefination | Broad tolerance including halides and ethers | nih.govacs.org |

| Samarium triflate catalyzed condensation | Methyl, chloro, bromo, nitro, and methoxy groups | organic-chemistry.org |

| Cu(II)-SBA-15 catalyzed condensation | Broad substrate scope with various substituted benzaldehydes | rsc.org |

Mechanistic Investigations of Benzoxazole Formation Reactions

The formation of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with various synthetic routes developed. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This section delves into the mechanistic details of benzoxazole formation, with a focus on pathways relevant to the synthesis of 2-arylbenzoxazoles like this compound.

Proposed Reaction Pathways and Intermediate Speciesacs.orgvietnamjournal.ru

The most common and direct route to 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with an aldehyde. The reaction mechanism, while seemingly straightforward, involves several key intermediate species. A widely accepted pathway proceeds through the initial formation of a Schiff base, followed by cyclization and oxidation. acs.orgnih.gov

A plausible general mechanism is as follows:

Formation of Intermediate A (Schiff Base/Iminophenol) : The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of the aldehyde (e.g., 2,5-dimethoxybenzaldehyde). This is followed by dehydration to form a phenolic Schiff base, also known as an iminophenol (Intermediate A). acs.orgnih.gov

Intramolecular Cyclization to Intermediate B (Benzoxazoline) : The phenolic hydroxyl group then performs a nucleophilic attack on the imine carbon. This intramolecular cyclization step leads to the formation of a 2,3-dihydro-benzoxazole, or benzoxazoline, intermediate (Intermediate B). nih.govmdpi.com

Aromatization to Product C (Benzoxazole) : The final step is the aromatization of the benzoxazoline intermediate to the stable benzoxazole ring. This is an oxidative process that can occur via aerial oxidation or be promoted by various oxidants or catalysts, resulting in the final 2-arylbenzoxazole product (C). acs.orgnih.gov

Another proposed pathway, particularly under electrochemical conditions using a hypervalent iodine(III) mediator, involves different intermediates. researchgate.netacs.org In this scenario, the reaction of an ortho-iminophenol can proceed through several potential pathways:

Pathway A (Single-Electron Transfer) : This pathway suggests a single-electron transfer (SET) from the electron-rich iminophenol to the iodine(III) reagent, forming radical cation intermediates. A subsequent SET would generate a nitrenium-type species that cyclizes to the benzoxazole. researchgate.netacs.org

Pathway B (Ligand Exchange) : An alternative involves a ligand exchange where the nucleophilic phenolic oxygen reacts with the I(III) reagent to form an aryloxy-λ³-iodane intermediate. The decomposition of this intermediate via oxidation and cyclization affords the final product. researchgate.net

Pathway C (Concerted Reductive Elimination) : This pathway involves the reaction of a cyclic hemiaminal tautomer of the Schiff base with the I(III) species. This can lead to a new hypervalent iodine(III) intermediate which undergoes reductive elimination, or it can proceed directly via a concerted reductive elimination through a transition state to form the benzoxazole. researchgate.netacs.org Experimental and theoretical studies suggest this concerted pathway is highly plausible. acs.org

In syntheses starting from 2-aminophenols and β-diketones, catalyzed by a combination of a Brønsted acid and CuI, the mechanism also involves the formation of an enamine intermediate from the 2-aminophenol and the β-diketone, followed by an intramolecular cyclization facilitated by the copper catalyst. organic-chemistry.org

Table 1: Key Intermediates in Benzoxazole Formation

| Intermediate Type | Description | Precursor(s) | Subsequent Product |

|---|---|---|---|

| Schiff Base (Iminophenol) | Product of condensation between an amine and an aldehyde. | 2-Aminophenol, Aldehyde | Benzoxazoline |

| Benzoxazoline | A 2,3-dihydrobenzoxazole ring formed via intramolecular cyclization. | Schiff Base | Benzoxazole |

| Cyclic Hemiaminal | Tautomer of the Schiff base, formed by intramolecular addition of the phenol OH to the C=N bond. | Schiff Base | Hypervalent Iodine Intermediate or Benzoxazole |

| Aryloxy-λ³-iodane | An intermediate formed by ligand exchange between a phenol and a hypervalent iodine(III) reagent. | Iminophenol, I(III) Reagent | Oxidized/Cyclized Intermediates |

| Radical Cation | Formed via a single-electron transfer (SET) from the iminophenol to an oxidant. | Iminophenol, Oxidant | Nitrenium Species |

Theoretical Verification of Reaction Mechanisms via Computational Methodsvietnamjournal.ru

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, corroborating experimental findings, and predicting molecular properties. vietnamjournal.rusioc-journal.cnresearchgate.net In the context of benzoxazole synthesis, DFT calculations have been employed to investigate the energetics of proposed reaction pathways and the stability of intermediates and transition states.

For instance, in a novel rearrangement reaction leading to benzoxazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to verify a proposed mechanism. sioc-journal.cn By calculating the molecular energies and atomic charges of reactants, intermediates, and products, the study demonstrated that the theoretical results were consistent with experimental observations, providing strong support for the proposed pathway involving nucleophilic conjugate addition, dehydration, rearrangement, and intramolecular cyclization. sioc-journal.cn

Similarly, combined experimental and theoretical studies on the hypervalent iodine-mediated synthesis of benzoxazoles used computational analysis to distinguish between possible pathways. acs.org The calculations helped to rule out certain intermediates, such as a tetracoordinated [12-I-4] iodate, by showing they were not stationary points on the potential energy surface. acs.org Instead, the theoretical investigation supported a concerted reductive elimination mechanism, revealing that precoordination through hydrogen bonding triggers the reaction, which proceeds exergonically. acs.org

DFT studies have also been used to understand the organocatalyzed formation of bis-benzoxazoles from the depolymerization of poly(ethylene terephthalate) (PET) with 2-aminophenol. rsc.org These theoretical investigations revealed that amidation is the favorable first step, and the subsequent heterocycle formation occurs via nucleophilic attack on the amide intermediate, a process assisted by the organocatalyst. rsc.org Such computational insights are crucial for understanding the role of catalysts and reaction conditions at a molecular level. vietnamjournal.ruresearchgate.net

Strategies for Chemical Derivatization and Structural Modification of 2-(2,5-Dimethoxyphenyl)benzoxazolenih.govmdpi.comorganic-chemistry.orgrsc.orgnih.govnih.govtandfonline.comtandfonline.com

The 2-arylbenzoxazole scaffold, including this compound, is a privileged structure in medicinal chemistry. Its biological activity can be fine-tuned through chemical derivatization and structural modification. Modifications are typically made at the benzoxazole core (often at the 5- or 6-position) or on the 2-phenyl ring.

Derivatization of the Benzoxazole Core: The benzoxazole ring itself can be substituted to modulate the molecule's physicochemical and biological properties. A common strategy involves starting with a substituted 2-aminophenol.

Substitution at the 5-position : A prominent example involves the synthesis of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives. nih.gov This is achieved by starting with 4-amino-2-nitrophenol, which is then elaborated through reduction of the nitro group to an amine, followed by acylation and subsequent cyclization with a dimethoxy-substituted aldehyde or carboxylic acid to form the desired 5-amido-2-arylbenzoxazole. nih.govpsu.edu Other functional groups, such as chloro or methyl, can also be introduced at this position. nih.gov

Varying Substitution Patterns : A wide array of analogues can be synthesized by using different substituted benzaldehydes in the condensation reaction with 2-aminophenol. This allows for the introduction of various functional groups, including halogens (chloro, bromo), alkyl, alkoxy, and nitro groups, at different positions on the phenyl ring. mdpi.comnih.gov These modifications can significantly impact the electronic properties and steric profile of the molecule.

Elaboration of Functional Groups: Functional groups on the core structure can serve as handles for further derivatization.

From 2-Mercaptobenzoxazole : A versatile starting material, 2-mercaptobenzoxazole, can be used to introduce a variety of side chains. For example, it can be reacted with ethyl 2-chloroacetate to form an ester, which is then converted to a hydrazide. This hydrazide can be further reacted with aldehydes to form Schiff bases, which are then cyclized to form azetidinones or thiazolidinones, creating complex hybrid molecules. tandfonline.com

Synthesis of Bis-benzoxazoles : More complex structures, such as bis-benzoxazoles, can be synthesized. These often involve multi-step sequences where a benzoxazole-containing intermediate is coupled with another benzoxazole precursor to yield symmetrical or unsymmetrical bis-benzoxazole derivatives. tandfonline.com

Table 2: Examples of Derivatization Strategies for Benzoxazole Analogues

| Strategy | Starting Material(s) | Key Reaction(s) | Resulting Analogue Type |

|---|---|---|---|

| Core Modification (5-Amido) | 4-Amino-2-nitrophenol, Substituted Benzoic Acid | Amidation, Nitration Reduction, Cyclocondensation | 5-Benzamido-2-arylbenzoxazoles psu.edu |

| 2-Aryl Ring Variation | 2-Aminophenol, Substituted Benzaldehydes | Condensation, Oxidative Cyclization | 2-(Substituted-phenyl)benzoxazoles mdpi.com |

| Side Chain Elaboration | 2-Mercaptobenzoxazole, Chloroacetyl Chloride, Amines | S-Alkylation, Amidation, Cyclization (e.g., to Azetidinones) | Benzoxazole-Azetidinone Hybrids tandfonline.com |

| Hybrid Synthesis | Benzoxazole-2-thiol, Chloroacetamide Derivatives | S-Alkylation, Amidation | Benzoxazole-thio-acetamido-benzamides nih.gov |

| Bis-Heterocycle Formation | 2-Mercaptobenzoxazole, Hydrazine, Phenacyl Bromide | Hydrazide formation, Schiff base coupling | Bis-benzoxazole bis-Schiff bases tandfonline.com |

Advanced Spectroscopic Characterization and Structural Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2,5-Dimethoxyphenyl)benzoxazole in solution. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while 2D NMR experiments establish the connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, a total of eleven proton signals are expected in the aromatic and methoxy (B1213986) regions. The two methoxy groups (-OCH₃) are anticipated to appear as distinct singlets. The protons on the benzoxazole (B165842) and dimethoxyphenyl rings will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this compound would show 15 distinct carbon signals, corresponding to the seven carbons of the benzoxazole core and the eight carbons of the dimethoxyphenyl substituent (six aromatic and two methoxy carbons). The chemical shifts are indicative of the carbon type (e.g., C=N, C-O, aromatic C-H, aromatic C-C, and -OCH₃).

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between neighboring protons on the benzoxazole ring and on the dimethoxyphenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is instrumental in connecting the dimethoxyphenyl ring to the benzoxazole core via the C2 carbon of the oxazole (B20620) ring.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ (C2' or C5') | ~3.8 - 4.0 | s (singlet) | N/A |

| -OCH₃ (C2' or C5') | ~3.8 - 4.0 | s (singlet) | N/A |

| Aromatic H (Benzoxazole) | ~7.3 - 7.8 | m (multiplet) | ~7-9 |

| Aromatic H (Dimethoxyphenyl) | ~6.9 - 7.6 | m (multiplet) | ~2-9 |

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Benzoxazole C2) | ~160 - 165 |

| C-O (Aromatic) | ~140 - 160 |

| C (Aromatic Quaternary) | ~115 - 150 |

| CH (Aromatic) | ~110 - 130 |

| -OCH₃ | ~55 - 60 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The C=N stretching vibration of the oxazole ring typically appears in the 1610-1650 cm⁻¹ region. Strong bands corresponding to the C-O-C stretching of the ether groups and the oxazole ring are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching appears above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings, which are often strong in the Raman spectrum but weak in the IR.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N Stretch (Oxazole) | 1610 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| Asymmetric C-O-C Stretch (Ether/Oxazole) | 1200 - 1300 | Strong |

| Symmetric C-O-C Stretch (Ether/Oxazole) | 1000 - 1100 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is characterized by the wavelength of maximum absorption (λmax). For conjugated aromatic systems like this compound, the absorption bands are primarily due to π → π* and n → π* electronic transitions. Benzoxazole derivatives are known to be effective UV absorbers. The extended conjugation between the benzoxazole system and the dimethoxyphenyl ring is expected to result in strong absorption in the UVA range, typically between 320 and 380 nm.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol or Chloroform | ~330 - 370 | π → π* |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The molecular formula of this compound is C₁₅H₁₃NO₃, corresponding to a monoisotopic mass of approximately 255.0895 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 255. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at [M-15]⁺, or the loss of a methoxy radical (•OCH₃) to yield an [M-31]⁺ fragment. Cleavage at the bond connecting the two aromatic systems is also a likely fragmentation route.

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₃ |

| Calculated Exact Mass (HRMS) | 255.08954 |

| Molecular Ion Peak [M]⁺ (m/z) | 255 |

| Key Fragment [M-CH₃]⁺ (m/z) | 240 |

| Key Fragment [M-OCH₃]⁺ (m/z) | 224 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

Table 6: Expected Crystallographic Parameters for this compound (by analogy to the benzothiazole (B30560) derivative)

| Parameter | Expected Characteristic |

|---|---|

| Molecular Conformation | Near-planar |

| Dihedral Angle (Benzoxazole-Phenyl) | < 10° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Photophysical Properties and Their Theoretical Underpinnings

Investigation of Absorption and Emission Characteristics

The interaction of 2-aryl-benzoxazole compounds with light is dictated by their electronic structure, which gives rise to their characteristic absorption and fluorescence spectra.

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that define the efficiency and temporal behavior of a fluorophore's emission. periodikos.com.br The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average duration a molecule remains in the excited state before returning to the ground state. periodikos.com.br

For the class of 2-aryl-benzoxazoles, fluorescence is a common feature. While specific data for 2-(2,5-Dimethoxyphenyl)benzoxazole is not extensively documented, related styrylbenzoxazole derivatives have been shown to be weakly fluorescent in solution due to molecular motions, but their emission is significantly enhanced in the solid state or in viscous media where these motions are restricted. researchgate.net This phenomenon, known as solid-state luminescence enhancement (SLE), is attributed to the suppression of non-radiative decay pathways. researchgate.net For some luminogens in this family, fluorescence quantum yields have been reported to be as high as 94.9% in THF solution and up to 52.0% in solid powder form. researchgate.net In another study, the introduction of a cyano group to a 2-(2-hydroxyphenyl)benzothiazole, a related structure, remarkably increased the fluorescence quantum yield to 0.49 in solution and 0.57 in a liquid crystal matrix. mdpi.com

Solvatochromism describes the change in the absorption or emission spectrum of a compound when dissolved in different solvents of varying polarity. This effect arises from the differential solvation of the ground and excited states of the molecule. Generally, benzoxazole (B165842) derivatives are sensitive to their microenvironment. researchgate.net

For instance, studies on new oxazole (B20620) derivative dyes, including the related compound (E)-2-(2,5-dimethoxystyryl)-3-ethylbenzo[d]oxazol-3-ium iodide, have demonstrated solvatochromic effects. The absorption maxima of these dyes were observed to shift depending on the solvent, indicating a change in the interaction between the dye molecule and the solvent molecules. globalresearchonline.net While some benzoxazole derivatives show that fluorescence signals are not highly sensitive to changes in solvent polarity, others exhibit significant shifts. researchgate.net A positive solvatochromic behavior, where the transition energy decreases (red-shift) with increasing solvent polarity, is often observed and can be analyzed using models like the Lippert-Mataga equation to estimate changes in the dipole moment upon excitation. mdpi.comnih.gov

To illustrate this, the absorption maxima for a related dimethoxy-substituted benzoxazole derivative in different solvents are presented below.

Table 1: Absorption Maxima (λmax) of (E)-2-(2,5-dimethoxystyryl)-3-ethylbenzo[d]oxazol-3-ium iodide in Different Solvents. Data sourced from a study on new oxazole derivative dyes globalresearchonline.net.

| Solvent | Absorption Maximum (λmax) [nm] |

| Chloroform | 430 |

| Acetonitrile | 420 |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity. acs.org Upon photoexcitation, an ultrafast proton transfer occurs, creating an excited-state tautomer that is responsible for a fluorescence emission with a large Stokes shift (a large separation between the absorption and emission maxima). periodikos.com.bracs.org

The target molecule, this compound, lacks the acidic phenolic proton and therefore does not undergo ESIPT. However, this mechanism is a hallmark of the closely related and extensively studied compound 2-(2'-hydroxyphenyl)benzoxazole (HBO). acs.orgnih.gov In HBO, upon absorption of light, the proton from the hydroxyl group is transferred to the nitrogen atom of the benzoxazole ring. acs.org This process creates a keto-tautomer in the excited state, which then emits a green-shifted fluorescence upon relaxation to the ground state before rapidly reverting to the more stable enol form. periodikos.com.br The ESIPT process in HBO and its derivatives is known to be sensitive to the environment; it can be hindered in polar, hydrogen-bond-accepting solvents. nih.gov

Theoretical Prediction and Interpretation of Photophysical Parameters

Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of molecules, offering insights that complement experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. researchgate.net It is employed to predict vertical transition energies and oscillator strengths, which correspond to the positions and intensities of bands in absorption spectra. acs.org

For benzoxazole systems, TD-DFT calculations have been successfully used to model electronic transitions. acs.orgresearchgate.net These calculations help to confirm that the observed absorption bands are typically due to π-π* transitions within the conjugated system. In studies of complex systems involving benzoxazole units, TD-DFT has been used to determine the nature of the excited state, for example, confirming whether it is localized on a specific part of the molecule or involves charge-transfer character. researchgate.net Theoretical studies on various benzoxazole derivatives have demonstrated that functionals like B3LYP can adequately predict absorption data. acs.org

Computational models, particularly those based on DFT and TD-DFT, are instrumental in predicting and interpreting the absorption and fluorescence maxima of fluorescent dyes. nih.gov These methods can calculate the geometries of the molecule in both the ground (S₀) and the first excited state (S₁), allowing for the prediction of both absorption and emission wavelengths.

Polarizable continuum models (PCM) are often combined with DFT calculations to simulate the effects of different solvents on the spectra. nih.gov This approach can qualitatively reproduce solvatochromic trends, such as the bathochromic (red) or hypsochromic (blue) shifts observed experimentally when changing solvent polarity. nih.gov While these models are powerful, they have limitations and may not perfectly replicate experimental data, with deviations of 20-30% sometimes occurring, particularly if specific solute-solvent interactions like hydrogen bonding are significant. nih.gov Nevertheless, they remain an invaluable tool for rationalizing the relationship between molecular structure and photophysical properties.

Analysis of Charge Transfer (CT) Character in Excited States of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the analysis of charge transfer (CT) character in the excited states of the chemical compound This compound . While extensive studies have been conducted on the photophysical properties, including excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), of the parent compound 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its various derivatives, data specifically pertaining to the 2,5-dimethoxy substituted variant is not present in the reviewed literature.

Theoretical and experimental investigations into related benzoxazole derivatives provide a foundational understanding of how substituent groups can influence excited-state dynamics. For instance, studies on HBO derivatives have shown that the presence and nature of electron-donating or electron-withdrawing groups on the phenyl ring can significantly modulate the ESIPT and ICT processes. These substitutions can alter the energy levels of the involved molecular orbitals, thereby affecting the probability and nature of charge redistribution upon photoexcitation.

In the case of This compound , the two methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring are expected to act as electron-donating groups. This would likely influence the electronic distribution in both the ground and excited states. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be instrumental in elucidating the nature of the frontier molecular orbitals (HOMO and LUMO) and predicting the extent of charge transfer upon excitation. Such calculations would involve analyzing the spatial distribution of these orbitals and quantifying the charge redistribution between the dimethoxyphenyl and benzoxazole moieties in the excited state.

However, without specific experimental data, such as time-resolved fluorescence spectroscopy in solvents of varying polarity, or dedicated theoretical studies on This compound , any discussion on its charge transfer characteristics remains speculative. The generation of detailed data tables, as requested, is not feasible due to the lack of published research on this specific compound.

Further research, employing both spectroscopic techniques and computational modeling, is required to accurately characterize the charge transfer properties of This compound in its excited states. Such studies would contribute to a more complete understanding of the structure-property relationships within this class of benzoxazole compounds.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the properties of the ground state of a molecule. cncb.ac.cn For 2-(2,5-Dimethoxyphenyl)benzoxazole, DFT calculations are employed to determine its optimal geometry, conformational preferences, and electronic properties, which are crucial for understanding its chemical reactivity and potential biological activity. nih.govsemanticscholar.org

Theoretical calculations on similar 2,5-disubstituted benzoxazole (B165842) derivatives, often using the B3LYP functional with a basis set like 6-311G+(d,p), are performed to obtain optimized geometric parameters such as bond lengths and angles. trakya.edu.tr In the case of this compound, the planarity between the benzoxazole and the dimethoxyphenyl rings is expected to be a critical factor. Studies on the structurally analogous 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) have shown that the two ring systems are nearly coplanar, with a very small interplanar angle. This co-planarity is often associated with enhanced conjugation and stability. The orientation of the two methoxy (B1213986) groups on the phenyl ring also represents an important conformational variable that would be explored during geometry optimization to identify the most stable conformer.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bibliomed.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the benzoxazole moiety. DFT calculations are used to determine the precise energies of these orbitals. By comparing the calculated HOMO-LUMO gap with those of other benzoxazole derivatives, a prediction of its relative reactivity can be made.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-Phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.65 | -1.38 | 4.27 | semanticscholar.org |

| 2-(4-Chlorophenyl)-7-isopropyl-1,3-benzoxazol-5-ol | -5.93 | -1.78 | 4.15 | semanticscholar.org |

| 2-(2-Hydroxynaphtalen-1-yl)-7-isopropyl-1,3-benzoxazol-5-ol | -5.47 | -1.67 | 3.80 | semanticscholar.org |

| A synthesized 2,5-disubstituted benzoxazole derivative | -5.60 | -1.23 | 4.37 | bibliomed.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP analysis would reveal the reactive sites of the molecule. nih.gov The regions of highest negative potential (typically colored red or yellow) are expected to be located around the electronegative oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the methoxy groups. These sites are the most likely to participate in hydrogen bonding as acceptors. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, indicating their potential to act as hydrogen bond donors or interact with electron-rich species. This information is particularly useful for understanding potential non-covalent interactions in a biological receptor's active site. trakya.edu.trresearcher.life

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Target Dynamics

While molecular docking provides a static snapshot of a ligand binding to a receptor, Molecular Dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex. researchgate.net

For this compound, MD simulations would be crucial for validating docking poses and assessing the stability of the ligand-receptor complex. nih.govbohrium.com Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value for the complex suggests that the ligand remains securely bound within the active site. researchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding and release. researchgate.net

Studies on similar benzoxazole derivatives bound to enzymes like DNA gyrase or VEGFR-2 have used MD simulations of up to 100 nanoseconds to confirm the stability of the predicted binding modes and to analyze the network of hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.nethep.com.cn Such analyses would be vital to confirm that this compound can form a stable and lasting interaction with a potential biological target.

Molecular Docking Studies on Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. The 2-aryl-benzoxazole scaffold has been identified as a privileged structure in medicinal chemistry, and various derivatives have been docked into the active sites of numerous enzymes and receptors implicated in different diseases. nih.govbohrium.comresearchgate.net

Docking studies not only predict the pose of a ligand in a binding pocket but also estimate its binding affinity, often expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. bg.ac.rs For this compound, docking studies would aim to identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Potential Biological Targets and Binding Interactions:

Cyclooxygenase-2 (COX-2): Benzoxazole derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory potential. nih.govacs.org Docking studies of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives into the COX-2 active site (PDB: 6COX) have revealed key interactions. nih.gov It is predicted that the this compound moiety would also fit into the hydrophobic channel of the COX-2 active site, with the methoxy groups potentially forming hydrogen bonds with residues like Gln192 or interacting with the hydrophobic pocket. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Numerous benzoxazole derivatives have been designed and docked as potential VEGFR-2 inhibitors. mdpi.comnih.govnih.gov The benzoxazole core typically acts as a hinge-binder, forming a crucial hydrogen bond with the backbone of Cys917 in the ATP-binding site. The 2-aryl group extends into a hydrophobic pocket, and the 2,5-dimethoxy substitution pattern on the phenyl ring would influence these hydrophobic interactions.

Adenosine A2A Receptor (A2AR): As antagonists of the A2A receptor, 2-aryl-benzoxazoles are being explored for the treatment of neurodegenerative diseases like Parkinson's. researchgate.netnih.gov Docking studies suggest that the benzoxazole scaffold fits within the receptor's binding pocket, with the 2-aryl group playing a significant role in determining affinity and selectivity. tandfonline.com

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. ijpsonline.com Docking studies on 2-substituted benzoxazoles have shown that they can bind to the ATP-binding site of the GyrB subunit of DNA gyrase (PDB: 1KZN). The interactions often involve hydrogen bonds with key residues like Asn46 and Asp73, along with several hydrophobic interactions. nih.govbg.ac.rs

| Target Protein (PDB ID) | Benzoxazole Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| COX-2 (6COX) | 2-(2-Arylphenyl)benzoxazole analog | Comparable to Celecoxib (B62257) | Gln192, Leu352, Ser530, Tyr385 | nih.gov |

| VEGFR-2 (4ASD) | Benzoxazole-based inhibitor (8d) | Not specified (IC50 = 0.0554 µM) | Cys919, Glu885, Asp1046 | mdpi.com |

| VEGFR-2 (PDB ID not specified) | 6-amide-2-arylbenzoxazole (9d) | Not specified (IC50 = 0.051 µM) | Type II inhibitor interactions | researchgate.net |

| DNA Gyrase (1KZN) | 2-(4-methoxyphenyl)benzoxazole analog | -6.56 | Asn46, Asp73, Arg76, Pro79 | bg.ac.rsijpsonline.com |

| DNA Gyrase (1KZN) | 2-(trifluoromethylphenyl)benzoxazole analog | -6.92 | Asn46, Glu50, Asp73, Arg76 | bg.ac.rs |

| Adenosine A2A Receptor | 2-Arylbenzoxazole hit compound (F1) | Not specified (Ki = 1 µM) | Phe168, Glu169, Ile274 | researchgate.netnih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The biological activity of a molecule is fundamentally governed by its interactions with its target receptor. For this compound and its analogs, hydrogen bonds and hydrophobic interactions are the primary forces driving molecular recognition and binding affinity.

Hydrogen Bonding:

The benzoxazole core contains nitrogen and oxygen atoms which can act as hydrogen bond acceptors. The dimethoxyphenyl moiety also contains oxygen atoms capable of forming hydrogen bonds. Docking studies on various benzoxazole derivatives have highlighted the critical role of these interactions. For instance, in studies of benzoxazoles as VEGFR-2 inhibitors, hydrogen bonds were observed between the molecule and key amino acid residues in the enzyme's hinge region, such as Cys917, and with residues like Glu883 and Asp1044 in the DFG motif. nih.gov Similarly, crystal structure analyses have confirmed the presence of various hydrogen bonds, including N-H···N, C-H···N, and C-H···O interactions, which help stabilize the crystal packing and are indicative of the interactions these molecules can form in a biological environment. researchgate.netiucr.org In studies of 2-phenylbenzoxazole (B188899) derivatives as tyrosinase inhibitors, the resorcinol (B1680541) moiety was shown to be crucial for binding through hydrogen bonding interactions. mdpi.com

Interactive Table: Examples of Hydrogen Bonding in Benzoxazole Derivatives

| Compound/Derivative Class | Target Protein | Interacting Residues | Type of Interaction | Reference |

| Benzoxazole Derivatives | VEGFR-2 | Cys917, Glu883, Asp1044 | Hydrogen Bond | nih.gov |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | - (Crystal Structure) | N/A | N-H···N | researchgate.net |

| 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | - (Crystal Structure) | N/A | N—H⋯O, N—H⋯N, C—H⋯O | iucr.org |

| Phenolic 2-phenylbenzoxazoles | Tyrosinase | Not specified | Hydrogen Bonding | mdpi.com |

Hydrophobic Interactions:

Hydrophobic interactions are equally vital for the binding of benzoxazole derivatives, particularly due to the aromatic nature of the benzoxazole ring system and the phenyl substituent. The 2,5-dimethoxyphenyl group contributes significantly to the molecule's lipophilicity. A study on the hydrophobic properties of 2-aryl-5,7-di-tert-butylbenzoxazoles found that 5,7-di-tert-butyl-2-(2,5-dimethoxyphenyl)benzoxazole possesses notable lipophilicity. researchgate.net

Molecular docking simulations frequently reveal that the benzoxazole scaffold fits into hydrophobic pockets within the active sites of target enzymes. nih.gov For example, in the active site of VEGFR-2, benzoxazole derivatives engage in hydrophobic interactions with residues such as Lys886, Val897, and Phe1045. nih.gov In a different study, benzoxazolinone derivatives were found to interact with a hydrophobic pocket in the HIV-1 nucleocapsid protein, establishing crucial π-π stacking interactions with the aromatic side chain of Trp37. nih.gov

Interactive Table: Examples of Hydrophobic Interactions in Benzoxazole Derivatives

| Compound/Derivative Class | Target Protein | Interacting Residues | Type of Interaction | Reference |

| Benzoxazole Derivatives | VEGFR-2 | Lys886, Val897, Ile886, Phe1045 | Hydrophobic Interactions | nih.gov |

| N-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide | HIV-1 Nucleocapsid Protein | Trp37 | π-π stacking | nih.gov |

| 5,7-di-tert-butyl-2-(2,5-dimethoxyphenyl)benzoxazole | N/A | N/A | Lipophilicity/Hydrophobicity | researchgate.net |

| Phenolic 2-phenylbenzoxazoles | Tyrosinase | Not specified | Hydrophobic Interactions | mdpi.com |

Rational Design of Derivatives Based on Docking Results

The insights gained from analyzing intermolecular interactions through molecular docking are pivotal for the rational design of new, more effective derivatives. By identifying which parts of the molecule interact with specific residues in the target protein, medicinal chemists can strategically modify the parent structure to enhance binding affinity and selectivity. nih.gov

For example, if a docking study reveals an unoccupied hydrophobic pocket near the 2,5-dimethoxyphenyl ring, a medicinal chemist might design a derivative with a larger, more hydrophobic group at that position to better fill the pocket and increase hydrophobic interactions. Conversely, if a potential hydrogen bond donor or acceptor on the protein is not being utilized, a functional group could be added to the benzoxazole scaffold to form a new hydrogen bond, thereby increasing binding energy. bohrium.com

Studies on various benzoxazole derivatives have demonstrated this principle. The design of novel VEGFR-2 inhibitors involved creating derivatives that could effectively fit into the ATP binding site and interact with key amino acids. nih.gov Similarly, docking studies of benzoxazole derivatives into the active site of DNA gyrase have suggested that the antibacterial activity is linked to this inhibition, providing a clear direction for designing new antimicrobial agents. nih.govresearchgate.net The goal is often to mimic the interactions of known inhibitors while introducing novel structural features to improve pharmacological properties. nih.gov

Interactive Table: Rational Design Strategy for Benzoxazole Derivatives

| Target Enzyme | Parent Scaffold | Key Interaction Site | Design Rationale | Potential Modification | Reference |

| DNA Gyrase | 2-substituted benzoxazole | ATP binding site | Mimic interactions of known inhibitors like chlorobiocin. | Modify the 2-position substituent to enhance interactions with specific residues. | nih.gov |

| COX-2 | N-(3,5-dimethoxyphenyl)benzoxazole | COX-2 active site | Enhance binding to the active site for improved anti-inflammatory activity. | Introduce substituents on the terminal benzamide (B126) ring to form additional interactions. | nih.gov |

| VEGFR-2 | Benzoxazole | Kinase ATP binding site | Introduce pharmacophoric features of known VEGFR-2 inhibitors. | Modify substituents on the benzoxazole core and terminal phenyl rings to optimize H-bonding and hydrophobic contacts. | nih.gov |

Exploration of Mechanistic Biological Interactions in Vitro and Biochemical Focus

Enzyme Inhibition Mechanism Studies

The inhibitory potential of benzoxazole (B165842) derivatives, including structures related to 2-(2,5-Dimethoxyphenyl)benzoxazole, has been investigated against several key enzymes implicated in various pathological processes. These studies, conducted in controlled laboratory settings, provide insights into the compound's mode of action at the enzymatic level.

In Vitro Evaluation against Specific Enzyme Targets

Research has explored the inhibitory activity of benzoxazole-containing molecules against a range of enzymes, including cyclooxygenases (COX), poly(ADP-ribose) polymerase (PARP), DNA gyrase, α-amylase, and vascular endothelial growth factor receptor-2 (VEGFR-2).

Cyclooxygenase (COX) Inhibition: A series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against COX-1 and COX-2. Several of these compounds were identified as potent and selective COX-2 inhibitors, with IC50 values ranging from 0.06 to 0.71 μM. nih.gov Specifically, one derivative, 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide, demonstrated an IC50 value of 0.04 µM against COX-2, which was 3.75 times more potent than the standard drug celecoxib (B62257) (IC50 = 0.15 µM). amazonaws.com These findings suggest that the benzoxazole scaffold can be a template for developing selective COX-2 inhibitors. nih.gov

VEGFR-2 Inhibition: Benzoxazole derivatives have been designed as potential inhibitors of VEGFR-2, a key player in tumor angiogenesis. nih.gov In one study, a derivative of this compound, specifically N-(2,6-Dimethoxyphenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-benzamide, showed cytotoxic activity with IC50 values between 11.86 ± 0.79 and 18.47 ± 1.26 µM against MCF-7 and HepG2 cancer cell lines. nih.gov Another study on modified benzoxazole-based VEGFR-2 inhibitors found that unsubstituted benzoxazoles were generally more potent than their 5-methyl or 5-chloro substituted counterparts. mdpi.com

α-Amylase Inhibition: Benzoxazole-based sulphonamide derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase. researchgate.net While specific data for this compound is not detailed, related compounds have shown good α-amylase inhibitory activity, with IC50 values in the range of 49.91 ± 0.32 to 500 µM. researchgate.net Another study on nicotinic acid derivatives also demonstrated α-amylase inhibition, with IC50 values ranging from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL. d-nb.info

DNA Gyrase Inhibition: Molecular docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase, an essential bacterial enzyme. nih.govresearchgate.net While direct inhibitory constants for this compound are not provided, the benzoxazole scaffold itself has been identified as a potential inhibitor of DNA gyrase. nih.gov

The table below summarizes the in vitro inhibitory activities of various benzoxazole derivatives against the specified enzyme targets.

| Derivative Class | Enzyme Target | IC50 Values | Reference |

| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamides | COX-2 | 0.06-0.71 μM | nih.gov |

| 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide | COX-2 | 0.04 µM | amazonaws.com |

| N-(2,6-Dimethoxyphenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-benzamide | Cytotoxicity (MCF-7, HepG2) | 11.86-18.47 µM | nih.gov |

| Benzoxazole-based sulphonamides | α-Amylase | 49.91-500 µM | researchgate.net |

| Nicotinic acid derivatives | α-Amylase | 12.17-37.33 µg/mL | d-nb.info |

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For some benzoxazole derivatives, kinetic analyses have been performed to determine the mode of inhibition. For instance, kinetic studies of mushroom tyrosinase inhibition by 2-phenylbenzoxazole (B188899) compounds were conducted by measuring the initial rate of dopachrome (B613829) production at different substrate and inhibitor concentrations. nih.gov Lineweaver-Burk plots were generated to elucidate the inhibition mechanism. nih.gov Similarly, enzyme kinetics studies on thiosemicarbazone derivatives revealed that the most potent compounds act as competitive inhibitors. dp.tech While specific kinetic data for this compound is not available in the provided results, these studies on related compounds highlight the methodologies used to determine whether inhibition is competitive, non-competitive, or uncompetitive. nih.gov

In Vitro Investigations of Antimicrobial Activity Mechanisms

The antimicrobial properties of benzoxazole derivatives have been evaluated against a variety of bacterial and fungal strains in laboratory settings. These studies aim to identify the spectrum of activity and elucidate the underlying mechanisms of action.

Evaluation against Model Bacterial and Fungal Strains

Numerous studies have screened new benzoxazole derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govesisresearch.org For example, a series of 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles demonstrated a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms. nih.govesisresearch.org Another study found that 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole displayed the same activity against Candida albicans as the standard drug clotrimazole, with an MIC of 6.25 µg/mL. nih.govresearchgate.net Similarly, other benzoxazole derivatives have shown significant antifungal activity against various Candida species, with MIC values ranging from 3.12 to 100 µg/mL. esisresearch.org The table below presents the antimicrobial activity of selected benzoxazole derivatives.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles | Various bacteria and fungi | 6.25-100 | nih.govesisresearch.org |

| 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole | Candida albicans | 6.25 | nih.govresearchgate.net |

| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | 3.12 | esisresearch.org |

| 2-Substituted benzoxazoles | Escherichia coli | 25 | nih.gov |

Mechanisms of Action on Microbial Targets

Research into the antimicrobial mechanism of benzoxazole derivatives suggests that they may act on multiple microbial targets.

DNA Gyrase Inhibition: As mentioned previously, molecular docking studies point to DNA gyrase as a potential target for the antibacterial activity of 2-substituted benzoxazoles. nih.govresearchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov The benzoxazole structure bears a resemblance to adenine (B156593) and guanine, the building blocks of DNA, which may contribute to its interaction with this enzyme. researchgate.net

Cell Wall Synthesis and Membrane Permeability: Some benzoxazole derivatives have been shown to interfere with the fungal cell membrane. nih.gov Studies on Candida species have revealed that these compounds can perturb the total sterol content of the cell membrane. nih.gov This disruption of the cell membrane's integrity can lead to increased permeability and ultimately, fungal cell death. nih.gov

In Vitro Studies on Cellular Models (Antiproliferative and Antioxidant Effects)

The effects of this compound and related compounds have been investigated in various cancer cell lines to assess their antiproliferative and antioxidant activities.

Antiproliferative Effects: A number of studies have demonstrated the antiproliferative activity of benzoxazole derivatives against human cancer cell lines. For instance, a series of newly synthesized benzoxazole analogues were screened for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line. nih.gov Another study evaluated the antiproliferative effects of 2-(3,4-disubstituted phenyl)benzoxazole derivatives against a panel of human cancer cells, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and lung carcinoma (NCI-H460), with some compounds showing pronounced activity. mdpi.com Specifically, a derivative, N-(2,6-Dimethoxyphenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-benzamide, which is structurally related to the target compound, exhibited IC50 values ranging from 11.86 to 18.47 µM against MCF-7 and HepG2 cell lines. nih.gov The table below summarizes the antiproliferative activity of various benzoxazole derivatives.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| N-(2,6-Dimethoxyphenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-benzamide | MCF-7, HepG2 | 11.86-18.47 | nih.gov |

| 5-chlorobenzoxazole derivative 45 | HCT-116 | 2.4 | mdpi.com |

| 5-chlorobenzoxazole derivative 45 | NCI-H460 | 0.9 | mdpi.com |

| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7, A549 | 5-20 | mdpi.com |

| Compound 8d (modified benzoxazole) | MCF-7 | 3.43 | mdpi.com |

| Compound 8d (modified benzoxazole) | HCT116 | 2.79 | mdpi.com |

| Compound 8d (modified benzoxazole) | HepG2 | 2.43 | mdpi.com |

Antioxidant Effects: The antioxidant potential of benzoxazole derivatives has also been explored. In one study, the antioxidant activity of newly synthesized derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. bohrium.com Some compounds in the series demonstrated good antioxidant activity. bohrium.com Another study on oxadiazole-linked benzoxazoles also assessed their antioxidant properties using the DPPH assay, with one compound, 2-(((5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazole, showing good antioxidant potential with an IC50 of 34.5 μM. vignan.ac.in

Advanced Applications in Materials Science and Sensor Technologies

Development as Fluorescent Probes and Labels

Benzoxazole (B165842) derivatives are a significant class of fluorescent compounds. periodikos.com.br Their inherent photoluminescent properties, which can be fine-tuned through chemical modification, make them excellent candidates for fluorescent probes and labels. These molecules often exhibit environment-sensitive emission, a desirable trait for advanced sensing applications. periodikos.com.br

Tunable Emission Properties

The fluorescence of benzoxazole compounds can be precisely controlled. The emission characteristics, including wavelength and intensity, are highly sensitive to the molecular structure and the surrounding environment. The introduction of substituents onto the benzoxazole or the phenyl ring can significantly alter the electronic distribution within the molecule, thereby tuning the emission color. For instance, the presence of electron-donating groups, such as the methoxy (B1213986) groups in 2-(2,5-Dimethoxyphenyl)benzoxazole, can influence the intramolecular charge transfer (ICT) character of the molecule, leading to changes in its photophysical behavior.

Furthermore, the emission properties of benzoxazole derivatives are often subject to solvatochromism, where the emission wavelength shifts in response to the polarity of the solvent. researchgate.net This phenomenon arises from the difference in dipole moments between the ground and excited states of the molecule. In polar solvents, the excited state is stabilized, typically resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. researchgate.net This tunable emission allows for the rational design of probes that can report on the polarity of their microenvironment. Studies on related benzoxazole structures show that their emission can span the blue-green visible region, and this emission can be modulated by solvent choice. researchgate.net

Table 1: Illustrative Solvatochromic Effects on Benzoxazole Derivatives Note: This table presents data for related benzoxazole compounds to illustrate the general principle of tunable emission, as specific data for this compound is not extensively documented.

Environmental Sensing Capabilities

The sensitivity of their fluorescence to the local environment makes benzoxazoles suitable for sensing applications. researchgate.net Changes in viscosity, pH, and the presence of metal cations can all lead to detectable changes in fluorescence emission. researchgate.netnih.gov For example, some 2-(hydroxyphenyl)benzoxazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a process that is highly sensitive to the hydrogen-bonding capability of the solvent. researchgate.net This allows them to act as probes for solvent proticity.

Derivatives have been designed to selectively bind to metal ions, resulting in a "turn-on" or "turn-off" fluorescent response. For instance, specific benzoxazole-based probes have been developed for the detection of biologically and environmentally important cations like Zn²⁺, Mg²⁺, and Cu²⁺. researchgate.netnih.gov The mechanism often involves the chelation of the metal ion by the probe, which alters its electronic structure and, consequently, its fluorescence properties. This capability suggests that this compound could be similarly functionalized to create sensors for specific environmental analytes.

Integration into Chemosensors and Biosensors for Analyte Detection

The development of chemosensors and biosensors relies on the integration of a recognition element with a signal transducer. palmsens.com Benzoxazole derivatives, with their responsive fluorescence, are ideal candidates for the transducer component in optical sensors. By chemically linking this compound to a molecule that specifically recognizes a target analyte (a receptor), a chemosensor can be constructed.

The binding of the analyte to the receptor would induce a conformational or electronic change in the attached benzoxazole fluorophore, leading to a measurable change in its fluorescence signal. This principle has been successfully applied to create sensors for various species. For example, macrocyclic structures incorporating benzoxazole units have been synthesized to create highly selective fluorescent chemosensors for the optical detection of metal ions like Zn²⁺ and Cd²⁺. mdpi.com The macrocycle provides a pre-organized cavity for selective ion binding, which modulates the fluorescence of the embedded benzoxazole moieties. mdpi.com

In biosensing, these fluorescent probes can be used to label and visualize biomolecules such as DNA, proteins, or lipids within cells, providing insights into biological processes. periodikos.com.br The environment-sensitive nature of their emission can report on local changes within cellular compartments.

Potential for Organic Electronics and Optoelectronic Devices

The field of organic electronics utilizes carbon-based materials to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). Benzoxazole derivatives have emerged as promising materials for these applications due to their high thermal stability, excellent photoluminescence, and suitable electronic properties. researchgate.netrsc.org The rigid, planar structure of the benzoxazole core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Charge Transport Properties

The performance of organic electronic devices is fundamentally linked to the charge transport characteristics of the active materials. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the reorganization energies for both hole (λh) and electron (λe) transport. The HOMO and LUMO levels determine the efficiency of charge injection from electrodes and the open-circuit voltage in solar cells. researchgate.net

Computational studies on related heterocyclic systems show that the introduction of electron-donating or electron-withdrawing groups can effectively tune these energy levels. mdpi.com The dimethoxy groups on the phenyl ring of this compound are electron-donating, which would be expected to raise the HOMO level and potentially lower the energy gap, influencing the material's absorption spectrum and electronic behavior. Materials with low reorganization energies are desirable as they facilitate faster charge transfer. mdpi.com Some Schiff base compounds with related structures have been shown to have balanced hole and electron transport capabilities, making them suitable for both p-type and n-type applications. mdpi.com

Table 2: Calculated Electronic Properties of Representative Heterocyclic Compounds Note: This table includes data for analogous compounds to illustrate the range of electronic properties achievable within this class of materials. Specific experimental values for this compound are not widely available.

Fabrication of Functional Materials

The synthesis of functional materials from this compound can be achieved through various fabrication techniques. For use in OLEDs, the compound can be deposited as a thin film through vacuum thermal evaporation or solution processing to act as an emissive layer or a host material for a fluorescent or phosphorescent dopant. Its inherent fluorescence could lead to the development of efficient blue or green emitting devices, depending on the precise molecular design and solid-state packing.

The compound can also be incorporated as a monomer into polymers. Polymerization can lead to materials with enhanced processability, allowing for the fabrication of large-area and flexible electronic devices using techniques like spin-coating or inkjet printing. The benzoxazole unit within the polymer backbone would impart its desirable electronic and photophysical properties to the resulting macromolecule. The synthesis of various 2-substituted benzoxazoles is well-established, providing versatile routes to create novel functional materials for the next generation of optoelectronics. mdpi.comacs.org

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The traditional synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh conditions and the use of toxic reagents. medcraveonline.com Future research is increasingly focused on developing more efficient, selective, and environmentally benign synthetic routes.

Emerging strategies include:

Green Catalysis: The use of "fly ash" as a green catalyst and iodine-mediated oxidative cyclodesulfurization are being explored for the synthesis of 2-phenyl and N-phenyl-1,3-benzoxazol-2-amine derivatives, respectively. nih.gov These methods aim to be more environmentally friendly. nih.gov